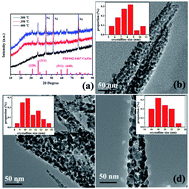Effect of grain size on electrochemical performance and kinetics of Co3O4 electrode materials†
Journal of Materials Chemistry A Pub Date: 2020-03-27 DOI: 10.1039/D0TA02032J
Abstract
Co3O4 has attracted extensive attention as an electrode material for pseudocapacitors due to its simple preparation process and high theoretical capacity (3560 F g−1). Although the experimental specific capacitance is much lower than its theoretical value, in-depth research into its kinetics, which is urgently needed for further performance improvement, is still rarely seen. Here, Co3O4 electrodes with the same morphology but different grain sizes are prepared. The kinetic connection between grain size and electrochemical performance is investigated. It can be found that a smaller Co3O4 grain size is beneficial for immersion in the electrolyte, which can enhance the diffusive capacity. Furthermore, for the first time, using distribution of relaxation times (DRT) calculation, the relationship between the grain size and the reaction activation energy is studied. The results demonstrate that Co3O4 with a small grain size has a low activation energy of the charge transfer reaction and diffusion, which will make the redox reaction and diffusion in the Co3O4 electrode easier, thus leading to the improvement of the electrochemical performance.


Recommended Literature
- [1] Back cover
- [2] Understanding in crystallization of polyethylene: the role of boron nitride (BN) particles
- [3] The Preparation of Chitin Oligosaccharides
- [4] Metallic anodes for next generation secondary batteries
- [5] Fast and highly sensitive humidity sensors based on NaNbO3 nanofibers†
- [6] Long-term, stable, and improved oxygen-reduction performance of titania-supported PtPb nanoparticles†
- [7] Direct electrochemistry and bioelectrocatalysis of horseradish peroxidase entrapped in a self-supporting nanoporous gold electrode: a new strategy to improve the orientation of immobilized enzymes†
- [8] Membrane-tethered activation design of a photosensitizer boosts systemic antitumor immunity via pyroptosis†
- [9] Aromaticity gain increases the inherent association strengths of multipoint hydrogen-bonded arrays†
- [10] Reply to Comment on “Multimodal coupling of optical transitions and plasmonic oscillations in rhodamine B modified gold nanoparticles” by I. Blakey†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 117902-15-5
-
CAS no.: 16742-48-6
-
CAS no.: 12134-29-1









